11-Deoxy prostaglandin F2beta

Overview

Description

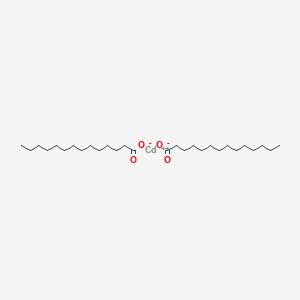

11-Deoxy Prostaglandin F2beta is a compound related to PGF 2beta . It is an analog of PGF 2beta . There are no published reports on the biological activity of this compound .

Molecular Structure Analysis

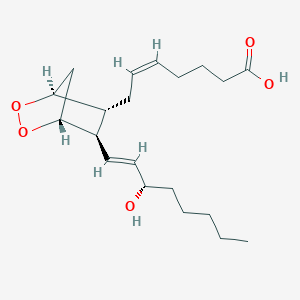

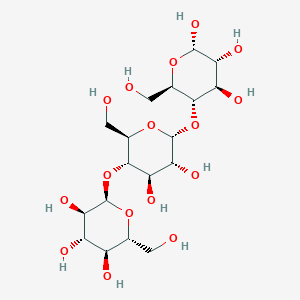

The molecular formula of this compound is C20H34O4 . Prostaglandins, including this compound, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 511.4±45.0 °C, and its density is predicted to be 1.090±0.06 g/cm3 . Its solubility in various solvents is also provided .Scientific Research Applications

Role in Regulation of 11beta-Hydroxysteroid Dehydrogenase in Human Granulosa-Lutein Cells

11beta-Hydroxysteroid dehydrogenase (11betaHSD) enzymes regulate glucocorticoid availability in target tissues, with 11betaHSD1 being the predominant isoenzyme in human granulosa-lutein (hGL) cells. Research indicates that prostaglandins, including PGD2, PGF2alpha, and PGE2, play a role in the posttranslational regulation of 11betaHSD1 activities in hGL cells. This suggests that prostaglandins, potentially including 11-Deoxy prostaglandin F2beta, are involved in glucocorticoid regulation in reproductive tissues (Jonas et al., 2006).

Interaction with Thromboxane-Dependent Platelet Activation

In the context of obesity and type 2 diabetes mellitus, thromboxane (TX)-dependent platelet activation and lipid peroxidation play a key role in atherothrombosis. A study found that specific prostaglandin metabolites, including 11-dehydro-TXB2, are significant predictors of platelet activation, indicating a potential role for this compound in these metabolic and cardiovascular conditions (Simeone et al., 2018).

Modulation of Placental Lipid Metabolism and Nitric Oxide Production

In a study on diabetic rat placentas, it was observed that concentrations of 15-deoxy-Δ12,14-prostaglandin J2 were decreased, indicating alterations in placental lipid metabolism and nitric oxide production. This suggests a role for related prostaglandins, such as this compound, in placental function and potential implications in diabetes-induced placental dysfunction (Capobianco et al., 2005).

In Vivo Lipid Peroxidation in Scleroderma Spectrum Disorders

Prostaglandins, including F2-isoprostanes and 11-dehydro thromboxane B2, have been studied in scleroderma spectrum disorders. These prostaglandins are markers of oxidant injury and lipid peroxidation, suggesting a potential role for this compound in these conditions (Cracowski et al., 2001).

Potential Role in Immune Regulation

Prostaglandins, including this compound, might have a role in immune regulation. These compounds can affect key aspects of immunity, inflammation, and cancer progression, highlighting their diverse biological activities (Harris et al., 2002).

Mechanism of Action

Target of Action

11-Deoxy Prostaglandin F2beta (11-deoxy-PGF2beta) is an analog of Prostaglandin F2beta (PGF2beta) . The primary target of this compound is the cyclooxygenase pathway . This pathway plays a crucial role in the metabolism of arachidonic acid .

Mode of Action

The compound interacts with its target by inducing a dose-dependent release of hexose-containing mucin . This interaction results in changes in the cyclooxygenase pathway, affecting the metabolism of arachidonic acid .

Biochemical Pathways

The affected biochemical pathway is the cyclooxygenase pathway . This pathway is responsible for the metabolism of arachidonic acid. The downstream effects of this pathway include the production of various prostaglandins, including PGF2beta .

Pharmacokinetics

The compound is soluble in various solvents such as 01 M Na2CO3, DMF, DMSO, Ethanol, and PBS (pH 72) . These solubility properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of 11-deoxy-PGF2beta’s action include the dose-dependent release of hexose-containing mucin . This release is a result of the compound’s interaction with the cyclooxygenase pathway and its effect on the metabolism of arachidonic acid .

Action Environment

The compound’s storage conditions suggest that it is stable at -20°c and can be shipped at room temperature . These conditions may influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

11-Deoxy Prostaglandin F2beta is involved in biochemical reactions similar to those of PGF2beta . It interacts with various enzymes, proteins, and other biomolecules. There are no published reports on the specific interactions of this compound .

Cellular Effects

It is known that prostaglandins, including PGF2beta, influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the same metabolic pathways as PGF2beta . It interacts with enzymes and cofactors involved in these pathways.

Transport and Distribution

It is likely to interact with transporters or binding proteins, and may have effects on its localization or accumulation .

properties

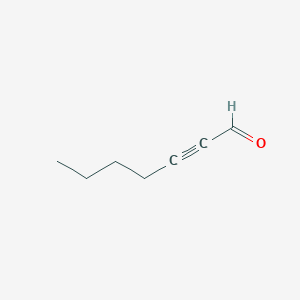

IUPAC Name |

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)